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Core Content: This guide provides a comprehensive overview of the theoretical models used to
understand and optimize the growth of single-crystal silicon, a cornerstone of the
semiconductor industry. It delves into the multi-scale modeling approaches, from atomistic to
continuum scales, and details the experimental validation required for these models.

Introduction to Silicon Crystal Growth

The production of high-purity, low-defect single-crystal silicon is critical for the fabrication of
integrated circuits and photovoltaic cells. The two dominant industrial methods for growing
these crystals are the Czochralski (CZ) and the Float-Zone (FZ) techniques.[1][2][3][4] In the
CZ method, a seed crystal is dipped into molten silicon contained in a crucible and slowly
pulled upwards to grow a large cylindrical ingot, or boule.[4] The FZ method is a crucible-free
technique where a molten zone is passed through a polycrystalline silicon rod, resulting in a
crystal of exceptionally high purity, as it avoids contamination from a crucible.[2][5]

Theoretical modeling is indispensable for designing, predicting, and optimizing these complex
growth processes.[6] Simulations provide insights into phenomena that are difficult to observe
experimentally, such as melt convection, heat and mass transfer, and defect formation.[6][7][8]
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Multi-Scale Modeling Approaches

The theoretical modeling of silicon crystal growth spans multiple length and time scales, from
the interactions of individual atoms to the macroscopic behavior of the entire furnace. A
hierarchical approach is often employed, where information from smaller-scale, more
fundamental models is used to inform parameters in larger-scale, more phenomenological

models.
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Caption: Hierarchy of theoretical modeling scales in silicon crystal growth.

Atomistic Models

Atomistic simulations model the behavior of individual atoms to understand fundamental growth

mechanisms at the solid-liquid interface.

e Molecular Dynamics (MD): MD simulations solve Newton's equations of motion for a system
of atoms, using empirical interatomic potentials to describe the forces between them.[9][10]
These simulations provide direct insights into interface kinetics, surface reconstruction, and
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defect formation.[11] For instance, MD studies have shown that the {111} surface of silicon
grows via the nucleation and lateral expansion of 2D islands, while the {110} surface exhibits
simultaneous growth at multiple sites.[9][10]

e Ab Initio (First-Principles) Methods: These methods, often based on Density Functional
Theory (DFT), calculate the electronic structure of the system to derive forces on atoms
without empirical potentials. While computationally very expensive, they provide high
accuracy and are used to validate and parameterize empirical potentials for MD simulations.
[12] Machine learning force fields trained on ab initio data are an emerging approach to
bridge the accuracy of DFT with the efficiency of classical MD.[12]

e Monte Carlo (MC): MC methods use probabilistic rules to model the addition and removal of
atoms at the crystal surface.[13] They are particularly useful for studying the relationship
between growth rate and undercooling, and for modeling faceted growth on {111} planes,
which involves a nucleation barrier.[13]

Molecular o
Parameter . Ab Initio (DFT) Monte Carlo (MC)
Dynamics (MD)

] o Newton's Equations of ~ Schrédinger Equation Statistical Mechanics
Governing Principle

Motion (via DFT) (Metropolis algorithm)

Typical System Size 103 - 10°% atoms 102 - 103 atoms 104 - 107 sites
] ] ) Microseconds (event-
Typical Timescale Nanoseconds Picoseconds
based)

Growth velocity, Interatomic forces, Growth rate vs.
Key Outputs interface structure, binding energies, undercooling,

defect dynamics electronic structure interface morphology
Reference [9][10] [12] [13]

Mesoscopic Models (Phase-Field)

Phase-field (PF) and phase-field crystal (PFC) models bridge the gap between atomistic and
continuum scales.
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e Phase-Field (PF) Models: In this approach, a continuous variable, the phase field, describes

the state of the system (e.g., solid or liquid). The evolution of this field is governed by a set of

partial differential equations that thermodynamically favor the minimization of free energy.[14]

PF models are powerful for simulating complex interface morphologies, such as dendritic

and faceted growth, by incorporating anisotropic interfacial energy.[14][15]

¢ Phase-Field Crystal (PFC) Models: The PFC model describes the local atomic density,

naturally incorporating crystal lattice structure and defects like dislocations on diffusive

timescales.[16][17] It can model the competition between different crystal growth patterns

based on parameters like undercooling and average atomic density.[16]

Parameter Phase-Field (PF)

Phase-Field Crystal (PFC)

Continuous order parameter
Core Concept o
for phase (solid/liquid)

Continuous atomic density
field

Allen-Cahn / Cahn-Hilliard

Governing Equation _
equations

Swift-Hohenberg type

equations

Interfacial energy, latent heat,

Key Inputs L -
kinetic coefficient

Undercooling temperature,

average density

. o Simulating microstructure
Primary Application ) )
evolution (e.g., dendrites)

Modeling crystal lattice and

defects on diffusive scales

Reference [14][15]

[16][17]

Continuum Models

Continuum models treat the crystal, melt, and surrounding gas as continuous media, governed

by the principles of computational fluid dynamics (CFD) and heat transfer. These models are

used to simulate the entire crystal growth furnace to optimize process conditions.[8][18]

The governing equations include the conservation of mass, momentum (Navier-Stokes), and

energy.[8][19] Key physical phenomena modeled include:

¢ Melt Convection: Flow in the molten silicon driven by buoyancy (natural convection),

crucible and crystal rotation (forced convection), and surface tension gradients (Marangoni

convection).[8][20]
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» Heat Transfer: Conduction, convection, and radiation throughout the furnace components
(heaters, crucible, crystal, melt, insulation).[8][18][21]

« Interface Dynamics: The shape of the solid-liquid interface is determined by the heat balance
at the phase boundary (Stefan problem).[18]

» Species Transport: The transport of impurities like oxygen (dissolved from the quartz crucible
in CZ growth) and dopants in the melt.[6]

Model Component

Governing
Equation(s)

Key Parameters

Primary Influence
On

Melt Flow

Navier-Stokes

Equations

Viscosity, thermal
expansion coefficient,
Marangoni coefficient,

rotation rates

Impurity distribution,
interface shape,
temperature

fluctuations

Global Heat Transfer

Energy Conservation
Equation (conduction,

convection, radiation)

Thermal conductivity,
emissivity, specific

heat, heater power

Temperature
gradients, solid-liquid
interface position,

thermal stress

Impurity Transport

Advection-Diffusion

Equation

Segregation
coefficient, diffusivity

in melt

Dopant uniformity,
oxygen concentration

in the crystal

Thermal Stress

Thermo-elasticity

Equations

Young's modulus,
Poisson's ratio,
thermal expansion

coefficient

Dislocation

generation, crystal

quality

Experimental Protocols and Validation

Theoretical models must be rigorously validated against experimental data.[22][23] This

involves growing crystals under well-defined conditions and comparing measured outcomes

with simulation predictions.

Czochralski (CZ) Growth Experimental Protocol
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A typical CZ growth experiment for model validation involves the following steps:

e Furnace Preparation: A high-purity quartz crucible is loaded with electronic-grade
polycrystalline silicon and placed inside the graphite susceptor of a CZ puller.[4]

o Melting: The furnace is sealed and purged with an inert gas (e.g., Argon).[8] The graphite
heaters raise the temperature to melt the silicon feedstock (melting point ~1414 °C).

e Seeding: A single-crystal silicon seed with a specific orientation (e.g., <100> or <111>) is
lowered to touch the melt surface. The temperature is carefully controlled to allow the seed
to "neck down," a process to eliminate dislocations.[4]

e Crystal Pulling: The seed is slowly pulled upwards (e.g., a few mm/min) while being rotated.
The crucible is also typically rotated, often in the opposite direction.[4][24] The pull rate and
heater power are precisely controlled to maintain a constant crystal diameter.[1]

o Growth Monitoring: Key process parameters are monitored in real-time, including heater
power, temperatures at various points in the furnace (using pyrometers), pull rate, rotation
rates, and argon gas flow.

e Tail-End Growth & Cooldown: Once the desired length is reached, the crystal diameter is
gradually reduced to form a tail cone to prevent thermal shock-induced dislocations. The
crystal is then slowly cooled to room temperature.

o Characterization: The grown crystal is sliced into wafers and characterized. Properties like
resistivity (dopant distribution), oxygen concentration (FTIR spectroscopy), and defect
density (etch pit counting) are measured and compared with simulation results.
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Caption: Experimental and simulation workflow for Czochralski crystal growth.
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Float-Zone (FZ) Growth Experimental Protocol

The FZ method provides high-purity crystals for validating models of defect and impurity

incorporation without the influence of a crucible.[25]

Setup: A high-purity polycrystalline silicon rod is mounted vertically in a chamber, with a
seed crystal at the bottom.[2]

Zone Melting: A water-cooled radio-frequency (RF) coil, which does not touch the rod,
creates a localized molten zone.[2][5] The process is conducted in a vacuum or an inert gas
atmosphere.[2]

Growth: The molten zone is moved along the rod from the seed end to the other. As the zone
moves, purified silicon crystallizes onto the seed, inheriting its crystal structure. Impurities,
being more soluble in the melt, are carried along with the molten zone to the end of the rod.

[2]

Doping: Controlled doping can be achieved by adding dopant gas to the chamber
atmosphere or by placing a doped pellet in the molten zone.[2]

Parameters: Growth rates are typically 3-5 mm/min with crystal rotation of 10-15 rpm.[25]

Validation: The resulting high-purity crystals allow for the isolated study of specific impurities
or defects, which are deliberately introduced and then compared against atomistic or
mesoscopic models.[25]

Key Physical Phenomena and Their Interplay

The quality of the final silicon crystal is determined by a complex interplay of various physical

phenomena occurring during growth. Theoretical models aim to capture these interactions to

predict and control the final material properties.
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Caption: Interplay of physical phenomena during silicon crystal growth.

Conclusion and Future Outlook
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Theoretical modeling is a mature and essential tool in the field of silicon crystal growth.
Continuum models are widely used in industry to optimize furnace design and process recipes
for large-diameter crystals.[6][18] Atomistic and mesoscopic models continue to provide
fundamental insights into interface kinetics and defect nucleation.[9][13]

Future challenges and research directions include:

o Multi-physics Coupling: Tighter integration of models across different scales to create a truly
predictive framework, from atomic interactions to final crystal properties.

e Machine Learning: The use of machine learning and Al, trained on vast datasets from both
simulations and experiments, to accelerate process optimization and discover novel growth
regimes.[12][22][23]

o Advanced Materials: Adapting these modeling techniques for next-generation semiconductor
materials, such as silicon carbide (SiC) and gallium nitride (GaN), which present unique
growth challenges.

o Defect Engineering: Developing models with higher predictive accuracy for point defect and
dislocation dynamics to enable the growth of virtually "perfect” crystals required for future
electronic devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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